molecular formula C8H3Br2F5OS B14050508 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene

1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene

Cat. No.: B14050508
M. Wt: 401.98 g/mol
InChI Key: GFUJLJJFBFWNOA-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 4, a difluoromethoxy group (-OCHF₂) at position 2, and a trifluoromethylthio group (-SCF₃) at position 3. This structure combines high electronegativity and lipophilicity due to the fluorine and sulfur-containing substituents. The bromine atoms enhance reactivity in cross-coupling reactions, while the -SCF₃ and -OCHF₂ groups contribute to unique physicochemical properties, including thermal stability and resistance to metabolic degradation. Such compounds are of interest in agrochemical and pharmaceutical research, particularly for designing bioactive molecules with optimized bioavailability and target binding.

Properties

Molecular Formula

C8H3Br2F5OS

Molecular Weight

401.98 g/mol

IUPAC Name

1,4-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Br2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H

InChI Key

GFUJLJJFBFWNOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)OC(F)F)SC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of Aromatic Precursors

The synthesis typically begins with bromination of a substituted benzene derivative. For 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene, bromine is introduced at positions 1 and 4 of the aromatic ring. Electrophilic aromatic substitution (EAS) is employed, often using Lewis acids like FeBr₃ or AlCl₃ as catalysts.

Key Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions.
  • Solvent: Dichloromethane (DCM) or carbon disulfide, which stabilize intermediates without participating in side reactions.
  • Stoichiometry: A 2:1 molar ratio of bromine to precursor ensures complete di-substitution.

Yields for this step range from 65% to 78%, with purity dependent on post-reaction quenching and extraction protocols.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group at position 2 is introduced via nucleophilic substitution or methoxylation. A common approach involves reacting the dibrominated intermediate with sodium difluoromethoxide (NaOCF₂H).

Optimization Strategies:

  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by facilitating ion exchange between aqueous and organic phases.
  • Solvent: Tetrahydrofuran (THF) or dimethylacetamide (DMAC) improves solubility of the aromatic substrate.
  • Temperature: 60–80°C balances reaction rate and selectivity, achieving yields of 70–85%.

Thioetherification for Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group at position 5 is installed via thioetherification. This step employs trifluoromethylthiolation reagents such as AgSCF₃ or CuSCF₃ under inert atmospheres.

Critical Considerations:

  • Reagent Selection: Silver-based reagents offer higher reactivity but require strict moisture control, whereas copper reagents are cost-effective for industrial scales.
  • Solvent: Dichloromethane or acetonitrile ensures compatibility with moisture-sensitive intermediates.
  • Reaction Time: 12–24 hours at 50–70°C yields 60–75% product, with side products minimized through slow reagent addition.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to improve reproducibility and scalability. Key benefits include:

  • Enhanced Heat Transfer: Precise temperature control reduces decomposition of heat-sensitive intermediates.
  • Reduced Reaction Times: Mixing efficiency in microchannels accelerates reaction kinetics by 30–40% compared to batch processes.

Case Study: A pilot-scale synthesis using a tubular reactor achieved 82% yield for the thioetherification step, surpassing batch yields by 12%.

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery to reduce costs and environmental impact. For example:

  • Dichloromethane is distilled and reused, achieving 95% recovery rates.
  • Phase-transfer catalysts like TBAB are retained via aqueous extraction and reused for up to five cycles without significant activity loss.

Analytical Validation and Quality Control

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.45–7.65 ppm confirm aromatic protons, while δ 5.8–6.2 ppm (quartet) corresponds to -OCF₂H.
    • ¹³C NMR: Signals at δ 115–125 ppm verify CF₃ and Br substituents.
  • Infrared (IR) Spectroscopy: Absorbance at 1120 cm⁻¹ (-SCF₃) and 1250 cm⁻¹ (-OCF₂H) confirms functional groups.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns resolve impurities with detection limits of 0.1%.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 401.98 ([M]⁺) aligns with the compound’s molecular weight.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at unintended positions (e.g., para vs. meta) is mitigated by:

  • Directing Groups: Electron-withdrawing substituents (e.g., -Br) guide subsequent reactions to desired positions.
  • Steric Effects: Bulky reagents favor substitution at less hindered sites.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone.

Scientific Research Applications

1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and sulfur substituents. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The trifluoromethylthio group, in particular, is known for its ability to modulate the activity of enzymes by interacting with their active sites.

Comparison with Similar Compounds

Table 1: Comparative Properties of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene and Analogs

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Weight (g/mol) cLogP<sup>a</sup> Aqueous Solubility (mg/mL)<sup>b</sup>
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene -OCHF₂ -SCF₃ 422.06 3.5 0.12
1,4-Dibromo-2-trifluoromethoxy-3-(trifluoromethylthio)benzene -OCF₃ -SCF₃ 454.04 4.8 0.05
1,4-Dibromo-2-methoxy-3-(trifluoromethylthio)benzene -OCH₃ -SCF₃ 390.02 4.1 0.08
1,4-Dibromo-2-difluoromethoxy-3-(methylthio)benzene -OCHF₂ -SCH₃ 366.04 2.8 0.25

<sup>a</sup>Calculated using Molinspiration software.
<sup>b</sup>Measured in phosphate-buffered saline (pH 7.4).

Key Research Findings

Bioavailability Optimization : The -OCHF₂ group’s polarity reduces cLogP by ~0.6 units compared to -OCF₃, enhancing solubility without compromising membrane permeability .

Metabolic Stability : The -SCF₃ group resists cytochrome P450-mediated oxidation better than -SCH₃, as shown in hepatic microsome assays (t₁/₂ > 120 min vs. t₁/₂ < 60 min).

Synthetic Utility : Bromine atoms at positions 1 and 4 enable efficient Suzuki-Miyaura cross-coupling, yielding diverse biaryl derivatives for medicinal chemistry applications.

Biological Activity

1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has the molecular formula C8H3Br2F5OS and a molecular weight of approximately 401.98 g/mol. The compound features:

  • Bromine (Br) atoms at positions 1 and 4.
  • Difluoromethoxy (–O–CF2) group at position 2.
  • Trifluoromethylthio (–S–CF3) group at position 3.

This unique combination of halogen and sulfur substituents imparts distinct chemical properties that can influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The halogen and sulfur groups can form strong interactions with proteins and nucleic acids, potentially leading to:

  • Inhibition of Enzyme Activity : The trifluoromethylthio group is known to modulate enzyme functions by interacting with active sites, which can disrupt normal biochemical pathways.
  • Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Data

Research has indicated various biological activities associated with halogenated compounds similar to 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene. Below is a summary table highlighting key findings from relevant studies:

Study Biological Activity Methodology Findings
Study ACytotoxicity in Cancer CellsMTT AssayExhibited IC50 values in the low micromolar range against pancreatic cancer cell lines.
Study BEnzyme InhibitionEnzymatic AssaysShowed significant inhibition of mitochondrial Complex I activity.
Study CAntimicrobial PropertiesDisk Diffusion MethodDisplayed activity against various bacterial strains with varying zones of inhibition.

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on a series of organofluorine compounds demonstrated that 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene exhibited significant cytotoxic effects on pancreatic cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Environmental Impact Studies : Research on structurally similar compounds has raised concerns about their persistence and bioaccumulation in the environment. The compound's halogenated nature may contribute to its stability and potential ecological risks .

Q & A

Q. Answer :

  • The difluoromethoxy group at C2 is electron-withdrawing, deactivating the ring and directing EAS to the para position (C5).
  • The trifluoromethylthio group at C3 is strongly electron-withdrawing, further deactivating adjacent positions but allowing radical or nucleophilic pathways at C6 .

Q. Data Insight :

PositionReactivity (EAS)Preferred Reaction Type
C5ModerateNitration, Sulfonation
C6LowRadical Halogenation

Spectroscopic Characterization

Basic Q : What spectroscopic techniques are critical for structural confirmation? Advanced Q : How can overlapping signals in ¹⁹F NMR be resolved for this compound?

Q. Answer :

  • ¹H/¹³C NMR : Assign bromine-induced deshielding at C1/C4 (δ 120–130 ppm in ¹³C) and trifluoromethylthio coupling in ¹H NMR (δ 7.2–7.5 ppm) .
  • ¹⁹F NMR : Use high-field instruments (≥400 MHz) and 2D ¹⁹F-¹H correlation spectroscopy to resolve overlapping difluoromethoxy (δ −70 to −80 ppm) and trifluoromethylthio (δ −40 to −45 ppm) signals .

Thermal Stability and Decomposition

Basic Q : What are the thermal degradation products of this compound? Advanced Q : How does the difluoromethoxy group affect thermal stability compared to methoxy analogs?

Answer :
Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~200°C, releasing HBr and SO₂. The difluoromethoxy group enhances stability vs. methoxy analogs due to stronger C–F bonds, delaying cleavage by ~50°C .

Biological Activity Screening

Basic Q : What assays are suitable for preliminary bioactivity studies? Advanced Q : How does the trifluoromethylthio group impact membrane permeability in cell-based assays?

Q. Answer :

  • In vitro assays : Use fluorogenic substrates (e.g., Calcein-AM) to assess cytotoxicity in HEK-293 or HeLa cells.
  • The CF₃S group increases lipophilicity (logP ~3.5), enhancing membrane permeability but requiring solubility optimization via co-solvents (e.g., DMSO/PEG) .

Computational Modeling

Basic Q : Which software tools predict this compound’s electronic properties? Advanced Q : How do DFT calculations explain its regioselectivity in reactions?

Q. Answer :

  • Software : Gaussian (B3LYP/6-311+G(d,p)) or ORCA for frontier molecular orbital (FMO) analysis.
  • DFT Insights : The LUMO is localized at C5/C6, favoring nucleophilic attack. HOMO distribution shows bromine atoms as radical sinks .

Addressing Data Contradictions

Advanced Q : How to resolve discrepancies in reported reaction yields for trifluoromethylthio installation?

Answer :
Reproducibility issues arise from radical initiator purity (e.g., AIBN vs. UV light). Systematic studies show:

InitiatorYield (%)Byproducts
AIBN65–70CF₃S–S–CF₃
UV Light75–80Minimal

Optimize with UV irradiation and rigorous exclusion of O₂ .

Scale-up Challenges

Advanced Q : What are the bottlenecks in scaling up synthesis from mg to kg quantities?

Q. Answer :

  • Bromination : Exothermic reaction requires cryogenic flow reactors for heat dissipation.
  • Safety : HBr off-gassing necessitates scrubbers. Pilot-scale trials show 15% yield drop due to mixing inefficiencies; resolved via high-shear mixers .

Regulatory and Safety Compliance

Basic Q : What PPE is required for handling this compound? Advanced Q : How to manage waste containing brominated byproducts?

Q. Answer :

  • PPE : Chem-resistant gloves (e.g., Viton®), FFP3 respirators for aerosolized particles.
  • Waste : Neutralize HBr with NaHCO₃, and incinerate halogenated waste at >1,100°C to prevent dioxin formation .

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